![molecular formula C19H13N5OS B261957 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolo-thiadiazoles and possesses a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound acts by interacting with specific molecular targets in the body, such as enzymes and receptors. This interaction leads to the modulation of various biological pathways, resulting in the observed biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are diverse and depend on the specific biological activity of interest. For instance, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antimicrobial activity by disrupting bacterial cell membranes. Additionally, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. This compound can be tested for various applications, including antitumor, antimicrobial, and anti-inflammatory activities, among others. However, one of the limitations of using this compound is its moderate yield and purity, which can affect the reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the research on 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential areas of interest is the development of this compound as a therapeutic agent for neurological disorders. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further research can be conducted to elucidate the mechanism of action of this compound and identify its molecular targets in the body.
Synthesemethoden
The synthesis of 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 2-naphthol, 2-pyridinecarboxaldehyde, and 4-amino-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the product is moderate, and the purity can be improved by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. This compound has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C19H13N5OS |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
6-(naphthalen-2-yloxymethyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5OS/c1-2-6-14-11-15(9-8-13(14)5-1)25-12-17-23-24-18(21-22-19(24)26-17)16-7-3-4-10-20-16/h1-11H,12H2 |
InChI-Schlüssel |
ZRXOASGZLPXQLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



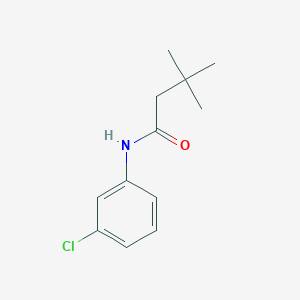
![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)


![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)
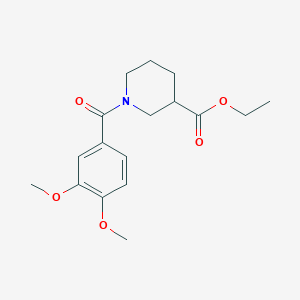
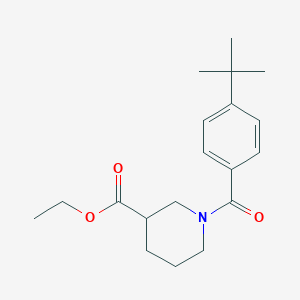
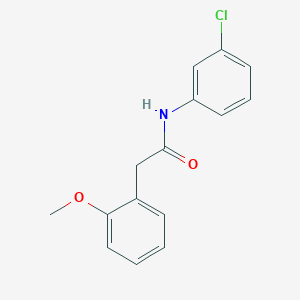

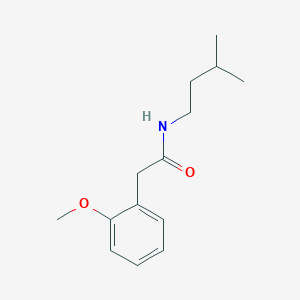

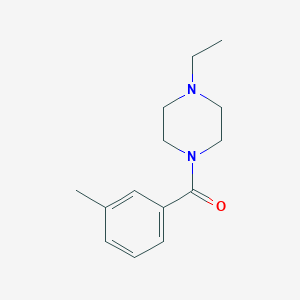
![3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B261900.png)
